An In-depth Technical Guide to BCECF: The Core of Intracellular pH Measurement
An In-depth Technical Guide to BCECF: The Core of Intracellular pH Measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2′,7′-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF), the most widely used fluorescent indicator for intracellular pH (pHi). We will delve into its mechanism of action, present key quantitative data, provide detailed experimental protocols, and visualize critical processes to facilitate a deeper understanding and application of this essential research tool.
Core Concepts: What is BCECF and How Does It Work?
BCECF is a fluorescent dye belonging to the fluorescein family, designed to exhibit a pH-dependent fluorescence spectrum. Its pKa of approximately 6.97 to 7.0 makes it an ideal probe for monitoring cytosolic pH, which typically ranges from 6.8 to 7.4.[1][2][3] At lower pH, BCECF is weakly fluorescent, while its fluorescence intensity increases with rising pH.[1]
The utility of BCECF in cellular assays is significantly enhanced by its acetoxymethyl (AM) ester derivative, BCECF-AM . This non-polar, cell-permeant form can passively diffuse across the cell membrane. Once inside the cell, intracellular esterases cleave the AM ester groups, converting BCECF-AM into the polar, membrane-impermeant BCECF.[1][2][4] This active form of the dye becomes trapped within the cell, allowing for stable and long-term measurements of pHi. BCECF itself has 4-5 negative charges at neutral pH, which further aids in its intracellular retention.[2][5]
The principle of pHi measurement with BCECF lies in ratiometric fluorescence spectroscopy . The dye is excited at two different wavelengths, and the ratio of the fluorescence intensities emitted at a single wavelength is calculated. One excitation wavelength is at the isosbestic point (around 440 nm), where the fluorescence is independent of pH. The other excitation is at a pH-sensitive wavelength (around 490 nm). By calculating the ratio of the fluorescence intensities (490 nm / 440 nm), a quantitative measure of pHi can be obtained, which is less susceptible to variations in dye concentration, cell path length, and instrument sensitivity.[4][6]
Quantitative Data: Spectral Properties of BCECF
The following table summarizes the key spectral properties of BCECF, which are essential for designing and executing experiments.
| Property | Value | Notes |
| pKa | ~6.97 - 7.0 | Ideal for physiological intracellular pH measurements. |
| pH-sensitive Excitation Wavelength | ~490 nm | Fluorescence intensity at this excitation increases with pH. |
| pH-insensitive Excitation Wavelength (Isosbestic Point) | ~440 nm | Fluorescence intensity at this excitation is stable across different pH values. |
| Emission Wavelength | ~535 nm | The emission maximum shows minimal shift with pH changes.[1] |
| Optimal Measurement Range | pH 6.0 - 8.0 | Provides a sensitive response within this physiological range.[4] |
Experimental Protocols
Cell Loading with BCECF-AM
This protocol describes the general procedure for loading cells with the cell-permeant BCECF-AM.
Materials:
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BCECF-AM
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High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
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Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Cell culture medium
-
Adherent or suspension cells
Procedure:
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Prepare BCECF-AM Stock Solution: Dissolve BCECF-AM in DMSO to a stock concentration of 1 to 10 mM. Store the stock solution in aliquots at -20°C, protected from light and moisture.
-
Prepare Loading Buffer: Dilute the BCECF-AM stock solution into a physiological buffer (e.g., HBSS) to a final working concentration of 2 to 5 µM. The loading buffer should be free of serum and esterases to prevent premature hydrolysis of BCECF-AM.
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Cell Preparation:
-
Adherent Cells: Plate cells on coverslips or in multi-well plates and allow them to adhere overnight.
-
Suspension Cells: Harvest cells and resuspend them in the physiological buffer at a density of approximately 10^6 cells/mL.
-
-
Loading:
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For adherent cells, remove the culture medium and add the BCECF-AM loading buffer.
-
For suspension cells, add the loading buffer to the cell suspension.
-
-
Incubation: Incubate the cells with the BCECF-AM loading buffer for 30 to 60 minutes at 37°C in the dark.[4] Optimal incubation times may vary depending on the cell type.
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Washing: After incubation, wash the cells three times with the physiological buffer to remove extracellular BCECF-AM.[4]
-
De-esterification: Incubate the cells for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the dye by intracellular esterases.
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Measurement: The cells are now loaded with BCECF and are ready for fluorescence measurements.
Intracellular pH Calibration
This protocol describes the in situ calibration of the BCECF fluorescence ratio to pHi using the ionophore nigericin.
Materials:
-
BCECF-loaded cells
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Calibration Buffer: 130 mM KCl, 1 mM MgCl2, 10 mM HEPES, 10 mM MES.[4]
-
Nigericin stock solution (e.g., 10 mM in ethanol)
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Solutions of known pH (e.g., pH 6.5, 7.0, 7.5, 8.0) prepared using the calibration buffer.
Procedure:
-
Prepare Calibration Buffers: Prepare a series of calibration buffers with different pH values (e.g., spanning the expected physiological range).
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Equilibration: After loading and washing the cells, perfuse them with the calibration buffer containing 10 µM nigericin. Nigericin is a K+/H+ ionophore that equilibrates the intracellular and extracellular pH.
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Fluorescence Measurement: Excite the BCECF-loaded cells at the pH-sensitive (~490 nm) and pH-insensitive (~440 nm) wavelengths and record the emission at ~535 nm for each pH point.
-
Generate Calibration Curve: Calculate the ratio of the fluorescence intensities (490 nm / 440 nm) for each known pH value. Plot the fluorescence ratio as a function of pH to generate a calibration curve.
-
Determine Experimental pHi: The fluorescence ratios obtained from the experimental cells can then be interpolated onto the calibration curve to determine the intracellular pH.
Visualizations
BCECF-AM Loading and Activation Pathway
Caption: BCECF-AM passively enters the cell and is converted to the active BCECF.
Ratiometric Measurement Workflow
